Methyl 6-isopropoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate
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Overview
Description
Methyl 6-isopropoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-isopropoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a base, followed by esterification and subsequent isopropoxylation . The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with catalysts like p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-isopropoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming dihydroquinoline derivatives.
Substitution: The isopropoxy group can be substituted with other alkoxy groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
Methyl 6-isopropoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing other quinoline derivatives with potential pharmaceutical applications.
Biology: The compound is studied for its antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in developing new drugs for treating infectious diseases and cancer.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 6-isopropoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. For example, it may inhibit DNA gyrase or topoisomerase, enzymes crucial for DNA replication in bacteria, thereby exhibiting antibacterial activity . In cancer cells, it may induce apoptosis by interfering with cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate
- Methyl 4-chloro-7-methoxyquinoline-6-carboxylate
- Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxamide
Uniqueness
Methyl 6-isopropoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. The isopropoxy group, in particular, can enhance the compound’s lipophilicity and membrane permeability, potentially increasing its efficacy as a drug candidate .
Properties
Molecular Formula |
C14H15NO4 |
---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
methyl 4-oxo-6-propan-2-yloxy-1H-quinoline-7-carboxylate |
InChI |
InChI=1S/C14H15NO4/c1-8(2)19-13-7-9-11(15-5-4-12(9)16)6-10(13)14(17)18-3/h4-8H,1-3H3,(H,15,16) |
InChI Key |
UUIYPALYEVOSRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C2C(=C1)C(=O)C=CN2)C(=O)OC |
Origin of Product |
United States |
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